Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate
Description
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is a spirocyclic carbamate derivative characterized by a fused bicyclic system (spiro[3.4]octane) with a nitrogen atom at the 2-position and a tert-butyl carbamate group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents due to its rigid spiro architecture, which enhances binding specificity and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-5-4-6-12(9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVZQYGRHJQYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC12CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243505-93-1 | |
| Record name | tert-butyl N-{2-azaspiro[3.4]octan-5-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base like triethylamine in solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including spirocyclic compounds and heterocycles.
Biological Studies: The compound is employed in studies investigating the biological activity of spirocyclic structures and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those requiring spirocyclic frameworks
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which may further interact with biological targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Positional Isomerism in Spiro Systems
- Tert-butyl N-(2-azaspiro[3.4]octan-6-yl)carbamate (QV-2708, CAS 1638761-24-6): This positional isomer shifts the carbamate group to the 6-position of the spiro[3.4]octane ring.
Tert-butyl N-(6-azaspiro[3.4]octan-1-yl)carbamate hydrochloride (QM-9519, CAS 1946021-32-4) :
The nitrogen atom is relocated to the 6-position, forming a 6-azaspiro system. This modification introduces a charged hydrochloride salt, enhancing water solubility but limiting blood-brain barrier permeability compared to the neutral 2-aza analog .
Ring Size and Heteroatom Incorporation
- Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8): Expanding the spiro system to [3.5]nonane increases molecular weight (240.34 vs. 242.27) and introduces a larger cavity, which may improve hydrophobic interactions in drug-receptor complexes. However, the longer synthetic route and reduced ring strain could lower yield .
- The hydrochloride salt improves crystallinity but may require additional purification steps .
Functional Group Additions
Physicochemical and Pharmacokinetic Properties
*Molecular weight inferred from analogs in and .
Biological Activity
Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate is a chemical compound with a complex spirocyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the molecular formula and features a unique spirocyclic arrangement that combines a tert-butyl group with a 2-azaspiro[3.4]octane moiety. This structural complexity is believed to contribute to its diverse biological properties, which are currently under investigation .
Biological Activity
Preliminary research indicates that compounds with spirocyclic structures, such as this compound, may exhibit various biological activities including:
- Antimicrobial Activity : Initial studies suggest potential effectiveness against certain bacterial strains, although specific data on this compound is limited.
- Neuroprotective Effects : The unique spatial configuration of the compound may allow it to interact with specific molecular targets involved in neuroprotection and cognitive function modulation.
The proposed mechanism of action for this compound involves interactions with specific enzymes or receptors, potentially modulating their activity due to its unique structure. Further studies are needed to elucidate these interactions and confirm biological efficacy.
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under basic conditions, often utilizing triethylamine or sodium hydroxide as catalysts. The reaction is generally performed in solvents like dichloromethane or tetrahydrofuran at low temperatures to enhance yield and control the reaction rate.
Case Studies and Experimental Data
While specific case studies directly referencing this compound are scarce, related compounds have shown promising results in various biological assays:
| Compound | Biological Activity | Reference |
|---|---|---|
| 2-Azaspiro[3.4]octane derivatives | Antimicrobial and neuroprotective effects | |
| Other spirocyclic compounds | Potential antiviral properties |
Note : The table above summarizes findings from similar compounds as direct studies on this compound are still emerging.
Applications
Due to its structural properties, this compound holds potential applications in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
